molecular formula C6H3IN2 B1589142 2-Iodonicotinonitrile CAS No. 490039-73-1

2-Iodonicotinonitrile

Cat. No. B1589142
M. Wt: 230.01 g/mol
InChI Key: DWOZARUWGMZCHN-UHFFFAOYSA-N
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Description

2-Iodonicotinonitrile is a chemical compound with the molecular formula C6H3IN2 . It is used in research and has a molecular weight of 230.01 .


Molecular Structure Analysis

The molecular structure of 2-Iodonicotinonitrile is represented by the SMILES string Ic1ncccc1C#N . The InChI representation is 1S/C6H3IN2/c7-6-5 (4-8)2-1-3-9-6/h1-3H .


Physical And Chemical Properties Analysis

2-Iodonicotinonitrile has a molecular weight of 230.01 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

2-Iodonicotinonitrile plays a role in the synthesis of pyrazolo[3,4-b]pyridines. A study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) describes the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines using 2-chloro-5-iodonicotinonitrile, derived from indirect iodination of 2-chloro-nicotinonitrile. This process involves palladium-promoted coupling reactions, highlighting the compound's utility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Environmental Impact and Bioremediation

Although not directly involving 2-Iodonicotinonitrile, studies on the environmental impact and bioremediation of related compounds are significant. Rylott, Lorenz, and Bruce (2011) discuss the biodegradation and biotransformation of explosives, which is essential for managing pollutants in the environment. This research could be relevant for understanding the environmental implications of 2-Iodonicotinonitrile and its derivatives (Rylott, Lorenz, & Bruce, 2011).

Bonding and Chemical Properties

The study of bonding in amorphous carbon nitride by Rodil and Muhl (2004) provides insights into the chemical bonding of similar compounds. While 2-Iodonicotinonitrile is not explicitly mentioned, understanding the bonding properties of related materials can be crucial for its application in scientific research (Rodil & Muhl, 2004).

Microbial Degradation of Similar Compounds

Holtze, Sørensen, Sørensen, and Aamand (2008) review microbial degradation of benzonitrile herbicides, focusing on pathways, metabolites, and involved organisms. Insights from this study can be extrapolated to understand the biodegradation pathways of 2-Iodonicotinonitrile in various environments (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Applications in Biomedicine and Nanotechnology

The application of compounds like 2-Iodonicotinonitrile in biomedicine and nanotechnology is an evolving field. Peng et al. (2008) discuss targeted magnetic iron oxide nanoparticles for tumor imaging and therapy, demonstrating the potential of related compounds in biomedical applications (Peng et al., 2008).

Polyvalent Iodine Chemistry

A review by Zhdankin and Stang (2008) on the chemistry of polyvalent iodine details the applications of iodine derivatives in organic synthesis. This provides context for understanding the role of iodine-containing compounds like 2-Iodonicotinonitrile in chemical synthesis (Zhdankin & Stang, 2008)

Safety And Hazards

The safety data sheet for 2-Iodonicotinonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZARUWGMZCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473164
Record name 2-Iodonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodonicotinonitrile

CAS RN

490039-73-1
Record name 2-Iodo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490039-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodonicotinonitrile 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
… The initial conversion of 5-bromo-2-chloronicotinonitrile 204 to 5-bromo-2-iodonicotinonitrile (205) followed by sonaghashira coupling with alkenyltetramethylsilane (60) leads to the C–…
Number of citations: 14 link.springer.com
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
Using fragment-based screening of a focused fragment library, 2-aminoquinoline 1 was identified as an initial hit for BACE1. Further SAR development was supported by X-ray …
Number of citations: 157 pubs.acs.org

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